molecular formula C8H12ClF3O2S B2813319 [1-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride CAS No. 2092821-18-4

[1-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride

Cat. No.: B2813319
CAS No.: 2092821-18-4
M. Wt: 264.69
InChI Key: NWIHNGUXCSUSKN-UHFFFAOYSA-N
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Description

[1-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride is a sulfonyl chloride derivative featuring a cyclohexyl ring substituted with a trifluoromethyl (-CF₃) group at the 1-position and a methanesulfonyl chloride (-SO₂Cl) moiety. This compound is of significant interest in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals, owing to the electron-withdrawing properties of the -CF₃ group and the reactivity of the sulfonyl chloride functional group.

Key structural attributes include:

  • Molecular Formula: C₈H₁₁ClF₃O₂S (calculated molecular weight: ~250.6 g/mol).
  • Functional Groups: Trifluoromethyl (electron-withdrawing), sulfonyl chloride (reactive leaving group).

Properties

IUPAC Name

[1-(trifluoromethyl)cyclohexyl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClF3O2S/c9-15(13,14)6-7(8(10,11)12)4-2-1-3-5-7/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIHNGUXCSUSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CS(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride typically involves the reaction of cyclohexylmethanesulfonyl chloride with a trifluoromethylating agent. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under anhydrous conditions . The reaction is carried out at low temperatures to ensure the stability of the trifluoromethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound .

Mechanism of Action

The mechanism of action of [1-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The trifluoromethyl group imparts unique electronic properties to the molecule, enhancing its reactivity in various chemical reactions. The methanesulfonyl chloride group acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

a) Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)
  • Structure : Lacks the cyclohexyl ring; directly bonded -CF₃ to sulfonyl chloride.
  • Molecular Weight : 168.52 g/mol .
  • Physical Properties : Boiling point 29–32°C, density 1.583 g/mL .
  • Reactivity : Highly reactive due to strong electron-withdrawing -CF₃ group; widely used as a versatile reagent for introducing triflyl groups.
  • Key Difference : The absence of the cyclohexyl ring reduces steric hindrance, enhancing volatility and reactivity compared to the target compound.
b) 2-(tert-Butyl)cyclohexyl Methanesulfonate
  • Structure : Cyclohexyl ring with -SO₂OCH₃ and -t-Bu substituents .
  • Molecular Weight : 278.38 g/mol (calculated).
  • Synthesis : Prepared via alkylation with methanesulfonyl chloride, yielding 23% as an inseparable diastereomeric mixture .
  • Key Difference : The -t-Bu group (electron-donating) contrasts with -CF₃ (electron-withdrawing), influencing electronic and steric effects on reactivity.
c) 1-[3,5-Bis(trifluoromethyl)phenyl]thiourea Derivatives
  • Structure : Cyclohexyl thiourea with multiple -CF₃ groups on aryl rings .
  • Molecular Weight : ~413.42 g/mol .
  • Key Difference : Thiourea functionality and aryl -CF₃ groups emphasize hydrogen-bonding studies rather than sulfonyl chloride reactivity.

Physical and Chemical Properties

Compound Name Substituent Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Reactivity
[1-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride -CF₃, -SO₂Cl ~250.6 Not reported Estimated >1.6 High (electron-withdrawing -CF₃)
Trifluoromethanesulfonyl chloride -CF₃, -SO₂Cl 168.52 29–32 1.583 Very high (low steric hindrance)
2-(tert-Butyl)cyclohexyl methanesulfonate -t-Bu, -SO₃CH₃ 278.38 Not reported Not reported Moderate (steric hindrance from -t-Bu)

Notes:

  • The target compound’s cyclohexyl ring increases molecular weight and likely reduces volatility compared to trifluoromethanesulfonyl chloride.
  • Density is extrapolated from structurally related sulfonyl chlorides .

Q & A

Q. What are the standard synthetic routes for [1-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride in academic research?

  • Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the cyclohexyl ring. A common approach includes:
  • Step 1: Introduction of the trifluoromethyl group via radical trifluoromethylation or nucleophilic substitution using reagents like (trifluoromethyl)copper complexes.
  • Step 2: Methanesulfonyl chloride incorporation via reaction with methanesulfonic acid derivatives under anhydrous conditions.
  • Critical Considerations: Control reaction temperatures (0–25°C) to avoid decomposition, and use inert atmospheres to prevent moisture interference. Side reactions, such as hydrolysis of the sulfonyl chloride group, are mitigated by using aprotic solvents (e.g., dichloromethane) and drying agents (e.g., molecular sieves) .

Q. How is this compound structurally characterized?

  • Methodological Answer: Characterization relies on:
  • NMR Spectroscopy: ¹H NMR identifies cyclohexyl proton environments (δ 1.2–2.5 ppm for axial/equatorial H), ¹⁹F NMR confirms trifluoromethyl resonance (δ -60 to -70 ppm), and ¹³C NMR detects sulfonyl chloride carbons (δ 55–60 ppm).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ or [M-Cl]⁺) and fragments (e.g., loss of SO₂Cl).
  • X-ray Crystallography: Resolves steric effects of the cyclohexyl group and confirms spatial orientation of the trifluoromethyl substituent .

Q. What nucleophilic reactions are most relevant for modifying this compound?

  • Methodological Answer: The sulfonyl chloride group undergoes nucleophilic substitution with:
  • Amines: React with primary/secondary amines in THF or DMF at 0–25°C to form sulfonamides. Use stoichiometric bases (e.g., Et₃N) to absorb HCl byproducts.
  • Alcohols: Generate sulfonate esters under Mitsunobu conditions (DIAD, Ph₃P) or with NaH as a base.
  • Thiols: Thiolate nucleophiles in polar solvents (e.g., DMSO) yield sulfonyl thioethers. Monitor reaction progress via TLC (Rf shift) or in situ IR for SO₂Cl disappearance .

Advanced Research Questions

Q. How do steric effects from the cyclohexyl group influence reactivity and regioselectivity?

  • Methodological Answer: The cyclohexyl group imposes steric hindrance, slowing nucleophilic attack at the sulfonyl center. Comparative studies with linear analogs (e.g., [CF₃CH₂]methanesulfonyl chloride) show:
  • Kinetic Studies: Rate constants (k) for reactions with bulky nucleophiles (e.g., tert-butylamine) are 3–5x lower than for unhindered analogs.
  • Computational Modeling: Density Functional Theory (DFT) reveals increased activation energy (ΔG‡) due to non-covalent interactions (e.g., CH/π) between the cyclohexyl group and nucleophiles.
  • Workaround: Use smaller nucleophiles (e.g., methylamine) or elevate temperatures (40–60°C) to overcome steric barriers .

Q. What strategies optimize sulfonamide yield from this compound in peptide coupling?

  • Methodological Answer: For peptide coupling (e.g., with amino acid esters):
  • Solvent Optimization: Use DMF or NMP to enhance solubility of polar intermediates.
  • Base Selection: Employ Hunig’s base (DIPEA) over Et₃N for improved HCl scavenging in non-polar media.
  • Catalysis: Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation.
  • Yield Monitoring: Isolate intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) and quantify purity by HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Q. How does the trifluoromethyl group modulate electronic properties and stability?

  • Methodological Answer: The -CF₃ group exerts strong electron-withdrawing effects:
  • Electrophilicity Enhancement: Increases the sulfonyl center’s electrophilicity (measured via Hammett σₚ values, σₚ ≈ 0.54 for -CF₃), accelerating reactions with electron-rich nucleophiles.
  • Stability Trade-offs: Hydrolytic stability decreases compared to non-fluorinated analogs. Stabilize by storing under argon at -20°C.
  • Spectroscopic Evidence: IR spectroscopy shows a red shift in S=O stretching frequencies (1370 cm⁻¹ → 1345 cm⁻¹) due to electron withdrawal .

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